what is the chemical structure of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol
what is the chemical structure of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol
This guide provides a comprehensive technical overview of the chemical compound 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol, with a focus on its chemical structure, properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of 1,2,3-Triazoles in Modern Chemistry
The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry and materials science due to its unique physicochemical properties.[1][2][3][4][5] The triazole ring is often considered a valuable pharmacophore and a bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems.[1][2] Its metabolic stability and synthetic accessibility, primarily through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have further cemented its importance in the development of novel therapeutic agents and functional materials.[1]
This guide focuses on a specific derivative, 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol, providing a detailed analysis of its chemical identity and characteristics.
Chemical Structure and Identification
A precise understanding of the chemical structure is fundamental to exploring the properties and applications of any molecule. This section details the structural representation and key identifiers for 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol.
Molecular Structure
The molecule consists of a 1,2,3-triazole ring substituted at the 1-position with an ethyl group and at the 4-position with a 3-hydroxypropyl group.
digraph "3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol" {
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node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];
// Atom nodes
N1 [label="N", pos="0,1.5!"];
N2 [label="N", pos="-1.2,0.8!"];
N3 [label="N", pos="-1.2,-0.8!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="0.8,0!"];
H5 [label="H", pos="1.8,0!"];
C6 [label="CH2", pos="0,-2.8!"];
C7 [label="CH2", pos="1.2,-3.5!"];
C8 [label="CH2", pos="2.4,-2.8!"];
O9 [label="OH", pos="3.6,-3.5!"];
C10 [label="CH2", pos="-2.4,1.5!"];
C11 [label="CH3", pos="-3.6,0.8!"];
// Bonds
N1 -- C5 [label=""];
C5 -- N2 [label=""];
N2 -- N3 [label=""];
N3 -- C4 [label=""];
C4 -- N1 [label=""];
C5 -- H5 [label=""];
C4 -- C6 [label=""];
C6 -- C7 [label=""];
C7 -- C8 [label=""];
C8 -- O9 [label=""];
N2 -- C10 [label=""];
C10 -- C11 [label=""];
}
Caption: Potential application areas for 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol.
Conclusion
3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a representative example of the versatile class of 1,4-disubstituted 1,2,3-triazoles. Its synthesis via the robust and efficient "click" chemistry methodology makes it a readily accessible building block for further chemical exploration. The inherent properties of the triazole ring, combined with the reactive hydroxyl group, position this compound as a valuable tool for researchers in medicinal chemistry and materials science, offering a scaffold for the development of novel molecules with tailored functions. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its potential.
References
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Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
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IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
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Taylor & Francis Online. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]
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Journal of the Brazilian Chemical Society. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
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PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022, December 1). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Retrieved from [Link]
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MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
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Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]
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Journal of the Brazilian Chemical Society. (2021, July 2). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
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ResearchGate. (2025, December 26). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
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